{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Description
Properties
IUPAC Name |
2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUMCRNMDWQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353648 | |
| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115102-54-0 | |
| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Bridge Formation
The thioacetic acid side chain is introduced through a coupling reaction between the pyrimidine-thiol intermediate and α-haloacetic acid derivatives. For example, bromoacetic acid reacts with the thiol group under basic conditions to form the thioether linkage.
Optimization Parameters :
Esterification and Hydrolysis
The ethoxycarbonyl group is typically introduced via esterification of a carboxylic acid intermediate using ethanol and acid catalysts (e.g., sulfuric acid). Subsequent hydrolysis under acidic or basic conditions yields the final thioacetic acid derivative.
Critical Considerations :
-
Protection-Deprotection Strategies : The amino group is protected using tert-butoxycarbonyl (Boc) groups during esterification to prevent side reactions.
-
pH Control : Hydrolysis at pH 7–8 minimizes decomposition of the thioether bond.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:
-
Improved Heat Management : Mitigates exothermic risks during thiourea coupling.
-
Higher Throughput : Achieves kilogram-scale production with >90% purity.
Table 1. Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Synthesis |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 70–75% | 85–90% |
| Purity | 88–92% | 95–98% |
| Scalability | Limited to 500 g/batch | >5 kg/day |
Solvent and Catalyst Recycling
Industrial processes prioritize solvent recovery to reduce costs and environmental impact. For instance, methylene chloride is distilled and reused in subsequent batches, achieving 95% recovery efficiency. Homogeneous catalysts (e.g., H₂SO₄) are neutralized and precipitated for safe disposal.
Purification and Characterization
Crystallization Techniques
The compound’s light sensitivity necessitates crystallization under inert atmospheres. Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with >99% purity after two recrystallizations.
Table 2. Crystallization Parameters
| Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| 2:1 | 25 | 92 | Amorphous |
| 3:1 | 0–5 | 99 | Needles |
| 4:1 | -10 | 97 | Platelets |
Analytical Validation
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity.
-
X-Ray Diffraction (XRD) : Resolves crystallographic disorder in the pyrimidine ring.
-
Mass Spectrometry : ESI-MS ([M+H]⁺ = 298.1 m/z) verifies molecular weight.
Challenges and Mitigation Strategies
Impurity Formation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Antioxidant Activity
Overview : The compound exhibits significant antioxidant properties, which are crucial for reducing oxidative stress in biological systems.
Research Findings :
- In vitro assays such as the DPPH radical scavenging assay and ABTS assay have been employed to evaluate the antioxidant activity of the compound. These assays measure the ability to neutralize free radicals, indicating potential protective effects against oxidative damage in cells.
- Cell culture studies demonstrate that exposure to { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can mitigate oxidative stress-induced damage, suggesting its role as a protective agent in cellular environments.
Anti-Inflammatory Effects
Overview : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Research Findings :
- The compound inhibits key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).
- Studies using immune cells (e.g., macrophages) have shown that { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can significantly reduce the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Inhibition of Collagen Prolyl-4-Hydroxylase
Overview : The compound's structure suggests it may inhibit collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis.
Research Findings :
- Enzyme assays have demonstrated that { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can inhibit collagen prolyl-4-hydroxylase activity in vitro, which may have therapeutic implications for conditions related to collagen synthesis disorders.
- Further studies are being conducted to assess its impact on collagen synthesis in cultured cells, providing insights into its potential applications in fibrotic diseases.
Mechanism of Action
The mechanism of action of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
2-((5-(Thiophen-2-ylmethyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (Compound 8)
- Core Structure : Triazole ring with thiophene substituents.
- Key Features : The triazole-thiophene hybrid structure enhances antiradical activity (78.42% at 1 × 10⁻³ M ), likely due to resonance stabilization of radicals by the conjugated thiophene system .
- Comparison : Unlike the pyrimidine-based target compound, this triazole derivative exhibits higher antiradical efficacy, suggesting heterocycle choice critically influences radical scavenging .
Sodium Salt of 2-((Quinolin-4-yl)thio)acetic Acid (QAC-5)
- Core Structure: Quinoline ring substituted with a thioacetic acid group.
- Key Features : Demonstrates dual effects: high toxicity (reduces sperm motility by 15–20% ) and strong rhizogenesis stimulation in Paulownia clones .
- Comparison: The quinoline core increases lipophilicity (log P ~2.5–3.0) compared to the pyrimidine-based target compound, enhancing bioavailability but also toxicity .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Core Structure : Pyrimidine with a thietane (3-membered sulfur ring) substituent.
- The ethyl ester group may improve metabolic stability compared to the ethoxycarbonyl group in the target compound .
4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS: 771-81-3)
- Core Structure : Pyrimidine with methylthio and carboxylic acid groups.
- Key Features : The carboxylic acid substituent increases polarity (log P ~1.2) compared to the ethoxycarbonyl group in the target compound, reducing membrane permeability .
Physicochemical Properties
- Lipophilicity: The target compound’s ethoxycarbonyl group increases log P (~2.8 estimated) compared to carboxylic acid derivatives (log P ~1.2–2.0), favoring membrane permeability . Quinoline derivatives (e.g., QAC-5) exhibit log D ~2.5 at pH 7, aligning with Lipinski’s rule for drug-likeness .
- Solubility : Sodium salts (e.g., QAC-5) show higher aqueous solubility but increased toxicity due to ionization .
Biological Activity
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is a synthetic compound with a unique pyrimidine structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its antioxidant and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H11N3O4S, with a molecular weight of 257.27 g/mol. Its structure includes an amino group, an ethoxycarbonyl moiety, and a thioacetic acid functional group, which contribute to its reactivity and biological activity.
Antioxidant Activity
In Vitro Studies : The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to neutralize free radicals. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound.
- ABTS Assay : Similar to the DPPH assay, the ABTS assay demonstrated that the compound effectively scavenged ABTS radicals, confirming its antioxidant properties.
Cell Culture Studies : Cultured cells subjected to oxidative stress showed reduced levels of oxidative damage when treated with this compound. These findings suggest that the compound may protect cellular components from oxidative injury.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various mechanisms:
Inhibition of Inflammatory Mediators : The compound has been shown to inhibit key inflammatory mediators, including:
| Mediator | Mechanism of Action |
|---|---|
| Prostaglandin E2 (PGE2) | Inhibits cyclooxygenase pathways |
| Inducible Nitric Oxide Synthase (iNOS) | Suppresses nitric oxide production |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduces cytokine release from immune cells |
Cell-Based Assays : Studies utilizing immune cells, such as macrophages, demonstrated that treatment with this compound significantly decreased the levels of inflammatory cytokines.
Animal Models : In vivo studies have corroborated these findings, showing that administration of the compound reduced inflammation in various animal models. For instance, models of induced arthritis exhibited decreased swelling and pain responses following treatment.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has suggested that modifications to its chemical structure could enhance its biological efficacy while minimizing toxicity. Potential analogs are being synthesized and tested for improved activity profiles.
Case Studies
- Oxidative Stress in Cell Lines : A study assessed the protective effects of the compound on human lung cancer cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers upon treatment with varying concentrations of this compound.
- Inflammation Models in Rodents : Another study investigated the anti-inflammatory effects in a rodent model of acute inflammation induced by carrageenan. The treated group exhibited reduced paw edema compared to controls, indicating effective modulation of inflammatory responses.
Q & A
Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?
- Use slow evaporation of methanol at 20°C with seeding. Monitor supersaturation via turbidity. For air-sensitive crystals, employ Schlenk techniques with argon .
Q. How should researchers handle solubility challenges in aqueous or organic media?
- The compound is sparingly soluble in water but dissolves in DMSO or DMF. Sonication (30 min, 40 kHz) enhances dissolution. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
